molecular formula C10H9IO2 B13676179 Methyl 2-(3-iodophenyl)acrylate

Methyl 2-(3-iodophenyl)acrylate

Cat. No.: B13676179
M. Wt: 288.08 g/mol
InChI Key: QNLFPFFSBNAKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-iodophenyl)acrylate is an iodinated aromatic acrylate ester with the molecular formula C₁₀H₉IO₂. Its structure comprises a methyl ester group, an acrylate backbone, and a 3-iodophenyl substituent. The iodine atom at the meta position of the phenyl ring introduces steric and electronic effects, influencing reactivity and applications in organic synthesis, pharmaceuticals, and materials science. For instance, Ethyl 2-(3-iodophenyl)acrylate (C₁₁H₁₁IO₂, MW 302.11) shares a similar iodophenyl substituent but differs in ester chain length, impacting solubility and stability .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-(3-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3

InChI Key

QNLFPFFSBNAKNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 3-iodobenzoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form methyl 3-iodobenzoate. This intermediate is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. For instance, the reaction of 3-iodobenzoic acid with methanol and subsequent Heck coupling can be efficiently carried out in a tubular reactor under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-iodophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of compounds like 2-(3-azidophenyl)acrylate or 2-(3-thiophenyl)acrylate.

    Oxidation: Formation of compounds like 3-iodobenzoic acid derivatives.

Scientific Research Applications

Methyl 2-(3-iodophenyl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-iodophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom on the phenyl ring acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acrylate group can undergo polymerization through free radical mechanisms, leading to the formation of polymers with specific properties .

Comparison with Similar Compounds

Iodophenyl vs. Sulfonyl Substituents

  • This compound : The iodine atom facilitates cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) due to its polarizable C–I bond . Steric hindrance from the iodophenyl group may slow nucleophilic attacks at the acrylate β-position.
  • Sulfonyl-containing analogues (e.g., Ethyl 2-((phenylsulfonyl)methyl)acrylate) : The sulfonyl group stabilizes adjacent carbanions, enabling participation in Michael additions or SN2 reactions. This contrasts with the iodophenyl group, which is more suited for coupling reactions .

Ester Chain Length Effects

  • Methyl ester (target compound) : Shorter chain length increases volatility and reduces hydrophobicity compared to ethyl esters. This may enhance compatibility with polar reaction media.
  • Ethyl ester (Ethyl 2-(3-iodophenyl)acrylate) : Longer alkyl chain improves lipid solubility, favoring applications in hydrophobic matrices or drug delivery systems .

Electronic Effects of Substituents

  • Cyano and Methoxy Groups (e.g., (E)-Methyl 2-cyano-3-(2-methoxyphenyl)acrylate): The electron-withdrawing cyano group increases electrophilicity of the acrylate double bond, accelerating radical polymerization. The methoxy group donates electrons via resonance, balancing reactivity .
  • Dioxoisoindoline Group (Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate) : The electron-deficient isoindoline ring directs regioselectivity in Diels-Alder reactions, a feature absent in the iodophenyl analogue .

Crystallographic and Conformational Differences

Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate exhibits trans-cis conformational isomerism due to steric clashes between the dioxoisoindoline group and acrylate backbone . In contrast, this compound likely adopts a planar conformation to minimize steric strain from the iodophenyl substituent, though experimental crystallographic data is needed for confirmation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.